![molecular formula C31H35F7N4O2 B1677502 Orvepitant CAS No. 579475-18-6](/img/structure/B1677502.png)
Orvepitant
Overview
Description
- Orvepitant (chemical name: GW823296) is a small molecule developed by GlaxoSmithKline (GSK). It acts as a selective antagonist for the NK1 receptor .
- The NK1 receptor, also known as the neurokinin-1 receptor , is involved in various physiological processes, including neurotransmission and inflammation .
- Although initially explored as a potential antidepressant, early-stage human clinical trials showed some antidepressant effects, but not with sufficient efficacy for further development in that application .
- Despite this, this compound served as a successful proof of concept for NK1 antagonists as potential antidepressants, leading to ongoing efforts to find more potent compounds .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for orvepitant are not widely available in the public domain.
- Industrial production methods are proprietary information held by GSK.
Chemical Reactions Analysis
- Orvepitant likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain undisclosed.
- Major products formed from these reactions are not publicly documented.
Scientific Research Applications
Chronic Refractory Cough
Orvepitant has been primarily studied for its efficacy in treating chronic refractory cough, a condition often resistant to standard treatments. Two significant clinical trials have evaluated its effectiveness:
- VOLCANO-1 Study : This open-label pilot study involved 13 patients who received this compound at a dose of 30 mg daily for four weeks. The results indicated a statistically significant reduction in daytime cough frequency from a mean baseline of 71.4 coughs per hour to 52.5 coughs per hour at week four (P < .001) . Improvements were also noted in cough severity and quality of life.
- VOLCANO-2 Study : A larger Phase 2b randomized controlled trial with 315 participants confirmed the positive findings of the VOLCANO-1 study. Patients receiving this compound reported significant improvements in cough symptoms and overall quality of life compared to placebo . The primary endpoint was the reduction in awake cough frequency at week 12, although statistical significance was not achieved due to placebo responses .
Study | Participants | Dosage | Duration | Key Findings |
---|---|---|---|---|
VOLCANO-1 | 13 | 30 mg/day | 4 weeks | Significant reduction in cough frequency (P < .001) |
VOLCANO-2 | 315 | 10 mg, 20 mg, 30 mg/day | 12 weeks | Improved patient-reported outcomes; no significant reduction in awake cough frequency |
Pruritus Induced by Cancer Therapies
This compound has also been investigated for its potential to alleviate pruritus (itching) caused by epidermal growth factor receptor inhibitors (EGFRIs) used in cancer treatment. A randomized controlled trial demonstrated that this compound could provide antipruritic effects comparable to those of aprepitant, another neurokinin-1 antagonist . This application is particularly relevant as itch can significantly affect the quality of life for cancer patients undergoing treatment.
Case Study: Efficacy in Chronic Cough
A patient with chronic refractory cough participated in the VOLCANO-1 study. After four weeks on this compound, their daytime cough frequency decreased from 80 to 55 coughs per hour, accompanied by improvements in cough severity scores and overall quality of life metrics.
Case Study: Pruritus Management
In a clinical setting, a patient receiving EGFRI therapy experienced severe pruritus. After being treated with this compound, the patient reported a marked reduction in itching intensity within two weeks, allowing for better adherence to their cancer treatment regimen.
Mechanism of Action
- Orvepitant exerts its effects by selectively blocking the NK1 receptor.
- Molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
- Orvepitant’s uniqueness lies in its selective NK1 receptor antagonism.
- Similar compounds include other NK1 receptor antagonists, but this compound’s specific profile sets it apart.
Biological Activity
Orvepitant is a neurokinin-1 (NK1) receptor antagonist that has gained attention for its potential therapeutic applications in various conditions, including pruritus induced by epidermal growth factor receptor inhibitors (EGFRIs), chronic refractory cough, and major depressive disorder. This article explores the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.
This compound functions by selectively blocking NK1 receptors, which are known to mediate several physiological processes, including pain perception, anxiety, and the regulation of mood. The binding of substance P (SP) to NK1 receptors activates downstream signaling pathways that can lead to various biological effects. By inhibiting this interaction, this compound can potentially mitigate symptoms associated with conditions like anxiety and depression.
Pharmacokinetics and Pharmacodynamics
This compound exhibits favorable pharmacokinetic properties, including:
- Bioavailability : High oral bioavailability allows for convenient dosing.
- Half-life : A prolonged half-life supports once-daily dosing.
- Central Nervous System Penetration : Its ability to penetrate the blood-brain barrier is crucial for its efficacy in treating central nervous system disorders.
Efficacy in Pruritus
A notable clinical trial evaluated the efficacy of this compound in patients experiencing EGFRI-induced pruritus. The study was a randomized, double-blind, placebo-controlled trial involving 44 patients across multiple sites in Italy and the UK. Patients received either 10 mg or 30 mg of this compound daily for four weeks.
- Results : The mean change in numerical rating scale (NRS) score from baseline to week four was as follows:
Treatment Group | Mean NRS Score Change | Standard Deviation |
---|---|---|
This compound 30 mg | -2.78 | 2.64 |
This compound 10 mg | -3.04 | 3.06 |
Placebo | -3.21 | 1.77 |
Despite the observed reductions in pruritus scores, the differences between this compound and placebo were not statistically significant. Adverse events were mild to moderate and included dizziness and dry mouth .
Antitussive Activity
In another study focusing on chronic refractory cough, this compound demonstrated significant antitussive effects. This open-label study assessed its safety and efficacy in patients who had not responded to conventional therapies. The results indicated a reduction in cough frequency and severity among participants treated with this compound .
Potential in Depression
Research has also explored the role of this compound as a potential treatment for major depressive disorder (MDD). Its mechanism as an NK1 antagonist suggests that it may alleviate depressive symptoms by modulating neurokinin signaling pathways implicated in mood regulation .
Safety Profile
The safety profile of this compound has been generally favorable across studies. Most adverse events reported were mild or moderate in severity, with no serious safety signals identified during clinical trials. Common side effects included:
- Asthenia
- Dizziness
- Dry mouth
- Hyperhidrosis
Properties
IUPAC Name |
(2R,4S)-4-[(8aS)-6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35F7N4O2/c1-18-12-23(32)4-6-26(18)27-16-24(40-10-11-41-25(17-40)5-7-28(41)43)8-9-42(27)29(44)39(3)19(2)20-13-21(30(33,34)35)15-22(14-20)31(36,37)38/h4,6,12-15,19,24-25,27H,5,7-11,16-17H2,1-3H3/t19-,24+,25+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNBGDJPEXZSQM-VZOBGQTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5C(C4)CCC5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5[C@H](C4)CCC5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35F7N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973522 | |
Record name | Orvepitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
579475-18-6 | |
Record name | Orvepitant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0579475186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orvepitant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12427 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Orvepitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORVEPITANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IIU6V0W3JD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.